molecular formula C9H10O2 B150974 (2,3-Dihydrobenzofuran-6-yl)methanol CAS No. 1083168-69-7

(2,3-Dihydrobenzofuran-6-yl)methanol

Cat. No.: B150974
CAS No.: 1083168-69-7
M. Wt: 150.17 g/mol
InChI Key: DLJJSKTZKULLGR-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzofuran-6-yl)methanol is an organic compound with the molecular formula C9H10O2 It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2,3-Dihydrobenzofuran-6-yl)methanol involves the reduction of methyl 2,3-dihydrobenzofuran-6-carboxylate using lithium aluminium hydride in tetrahydrofuran. The reaction is carried out at 0°C and then allowed to warm to room temperature. The mixture is then treated with a saturated aqueous sodium hydroxide solution, extracted with ethyl acetate, and purified to yield this compound with a high yield of 92% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzofuran-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are typical reducing agents.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: (2,3-Dihydrobenzofuran-6-yl)methanal or (2,3-Dihydrobenzofuran-6-yl)carboxylic acid.

    Reduction: Various reduced derivatives of the parent compound.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

(2,3-Dihydrobenzofuran-6-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzofuran-6-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific bioactive derivative being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its wide range of biological activities.

    2,3-Dihydrobenzofuran: A closely related compound with similar structural features.

    6-Hydroxy-2,3-dihydrobenzofuran: Another derivative with a hydroxyl group at a different position.

Uniqueness

(2,3-Dihydrobenzofuran-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 6-position allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and development .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJJSKTZKULLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593071
Record name (2,3-Dihydro-1-benzofuran-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083168-69-7
Record name (2,3-Dihydro-1-benzofuran-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of lithium aluminium hydride (6.1 g, 250 mmol) in THF (300 mL) was added a solution of methyl 2,3-dihydrobenzofuran-6-carboxylate (17.8 g, 100 mmol) in THF at 0□. The mixture was stirred at room temperature for 1 h. A saturated aqueous NaOH solution was added and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine and dried over Na2SO4, filtered and concentrated to afford (2,3-dihydrobenzofuran-6-yl)methanol (13.8 g, 92.0% yield). 1H NMR (400 MHz, CDCl3) δ: 7.17 (d, J=7.2, 1H), 6.84 (d, J=7.2, 1H), 6.81 (s, 1H), 4.62 (s, 2H), 4.58 (t, J=8.4, 2H), 3.20 (t, J=8.4, 2H),) 1.67 (br s, 1H).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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